1-(2,2-Dimethyl-3-(methylsulfonyl)propyl)cyclopropane-1-sulfonyl chloride
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Overview
Description
1-(3-Methanesulfonyl-2,2-dimethylpropyl)cyclopropane-1-sulfonyl chloride is an organosulfur compound. This compound is characterized by the presence of a cyclopropane ring and two sulfonyl chloride groups, which make it a versatile reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methanesulfonyl-2,2-dimethylpropyl)cyclopropane-1-sulfonyl chloride typically involves the reaction of methanesulfonic acid with thionyl chloride to produce methanesulfonyl chloride . This intermediate can then be reacted with a suitable cyclopropane derivative under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methanesulfonyl-2,2-dimethylpropyl)cyclopropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride groups can be substituted by nucleophiles such as amines or alcohols.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes or other unsaturated compounds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions with this compound.
Major Products
The major products formed from these reactions depend on the specific nucleophile used. For example, reaction with an amine would yield a sulfonamide, while reaction with an alcohol would produce a sulfonate ester .
Scientific Research Applications
1-(3-Methanesulfonyl-2,2-dimethylpropyl)cyclopropane-1-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-methanesulfonyl-2,2-dimethylpropyl)cyclopropane-1-sulfonyl chloride involves the formation of a sulfonyl intermediate, which can react with various nucleophiles. The sulfonyl group is highly electrophilic, making it reactive towards nucleophilic attack . This reactivity is utilized in various chemical transformations and modifications of biological molecules.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: A simpler compound with similar reactivity but lacking the cyclopropane ring.
Tosyl chloride: Another sulfonyl chloride compound, but with a toluene group instead of a cyclopropane ring.
Uniqueness
1-(3-Methanesulfonyl-2,2-dimethylpropyl)cyclopropane-1-sulfonyl chloride is unique due to the presence of both a cyclopropane ring and two sulfonyl chloride groups. This combination provides distinct reactivity and steric properties, making it a valuable reagent in organic synthesis and various applications .
Properties
Molecular Formula |
C9H17ClO4S2 |
---|---|
Molecular Weight |
288.8 g/mol |
IUPAC Name |
1-(2,2-dimethyl-3-methylsulfonylpropyl)cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H17ClO4S2/c1-8(2,7-15(3,11)12)6-9(4-5-9)16(10,13)14/h4-7H2,1-3H3 |
InChI Key |
PUJUNNVKAMJXBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1(CC1)S(=O)(=O)Cl)CS(=O)(=O)C |
Origin of Product |
United States |
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